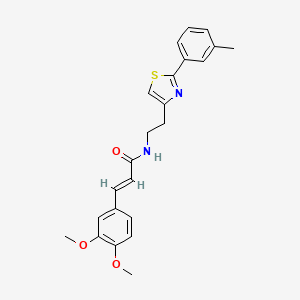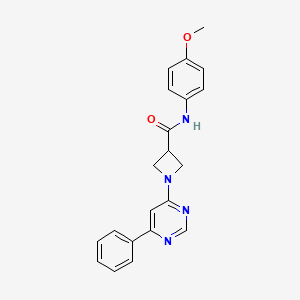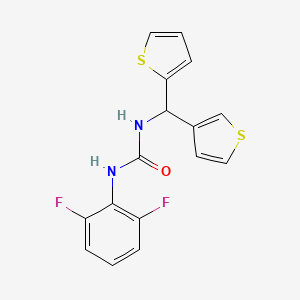
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Synthesis The compound has been explored in the context of polymerization, where its derivatives have been used to synthesize novel functional acrylamides. These acrylamides can be homopolymerized or copolymerized with other materials like methyl methacrylate (MMA), leading to the creation of new polymers with potential applications in various industrial and research fields. The synthesized polymers have been characterized by techniques like FT-IR, NMR spectroscopy, GPC, and MALDI-TOF-MS, indicating their precise structural qualities and potential utility in fields like materials science and engineering (Ling et al., 1999).
Non-Linear Optical (NLO) Properties Derivatives of this compound have been studied for their non-linear optical (NLO) properties. This research is crucial in the field of photonics and telecommunications, where materials with NLO properties are valuable for applications like optical data storage, signal processing, and telecommunications. Through the synthesis and testing of various derivatives, researchers aim to develop materials with enhanced NLO properties for advanced technological applications (Nesterov et al., 2002).
Bioconjugation Applications The RAFT (reversible addition-fragmentation chain transfer) synthesis of acrylic copolymers containing dioxolane functional groups and poly(ethylene glycol) has been performed. This synthesis leads to the creation of well-defined aldehyde-containing copolymers that have potential applications in bioconjugation, a technique widely used in drug delivery systems, biomolecule labeling, and the creation of biosensors. Such advancements in polymer chemistry can significantly contribute to the fields of biomedical research and biotechnology (Rossi et al., 2008).
Crystal Structure Analysis The compound has been a subject of crystal structure determination and Hirshfeld surface analysis. Understanding the crystal structure is vital for material science and pharmaceuticals, as it helps in understanding the material properties and designing of drugs. Researchers have focused on determining the crystal structure of derivatives of this compound to explore their molecular arrangement and interactions, which can have implications in designing materials with desired physical and chemical properties (Prabhuswamy et al., 2016).
Antimicrobial and Anti-tubulin Activities Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity and anti-tubulin activity. Such studies are crucial in the field of pharmaceuticals and medical research, as they contribute to the development of new drugs and treatments for various diseases. The cytotoxic activity against various human cancer cell lines and the specific interactions with cellular components like tubulin signify the potential of these compounds in the development of new anticancer drugs (Kamal et al., 2014).
Metal Sorption and Biological Activity The use of polymers derived from this compound in metal sorption and their biological activity has been studied. Such research is pivotal in environmental science and biotechnology. The ability of these polymers to chelate metals can be utilized in treating industrial waste or recovering valuable metals. Moreover, the biological activity of these polymers, including their antimicrobial properties, indicates their potential use in medical applications like antimicrobial coatings or treatments (Al-Fulaij et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-5-4-6-18(13-16)23-25-19(15-29-23)11-12-24-22(26)10-8-17-7-9-20(27-2)21(14-17)28-3/h4-10,13-15H,11-12H2,1-3H3,(H,24,26)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLVAMZDCMEJSF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2476496.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)
![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

